molecular formula C6H6Cl2N2O B1439037 3,5-Dichloro-4-ethoxypyridazine CAS No. 889768-55-2

3,5-Dichloro-4-ethoxypyridazine

Cat. No. B1439037
CAS RN: 889768-55-2
M. Wt: 193.03 g/mol
InChI Key: GVPZFAHDCLIWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-ethoxypyridazine is a chemical compound with the molecular formula C6H6Cl2N2O . It has a molecular weight of 193.03 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3,5-Dichloro-4-ethoxypyridazine is 1S/C6H6Cl2N2O/c1-2-11-5-4(7)3-9-10-6(5)8/h3H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3,5-Dichloro-4-ethoxypyridazine is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Antimicrobial Agents

One significant application of derivatives similar to 3,5-Dichloro-4-ethoxypyridazine is in the synthesis of antimicrobial agents. For instance, a study by Fayed et al. (2014) detailed the synthesis of new 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These compounds were evaluated for their antimicrobial activities, showcasing the potential of 3,5-Dichloro-4-ethoxypyridazine derivatives in developing new therapeutic agents (Ahmed A. Fayed et al., 2014).

Electrophilic Chlorinating Agents

In another study, Park et al. (2005) explored the use of 2,4,5-Trichloro- and 2,4-dichloro-5-methoxypyridazin-3(2H)-one as novel electrophilic chlorinating agents. This study highlights the application of chlorinated pyridazine derivatives in the α-chlorination of active methylene/methine compounds, demonstrating the chemical utility of such structures in organic synthesis (Yong-Dae Park et al., 2005).

Vibrational Spectroscopy and DFT Studies

Furthermore, Krishnakumar and Ramasamy (2005) conducted detailed vibrational spectroscopy and density functional theory (DFT) studies on 4,5-dichloro-3-hydroxypyridazine, providing deep insights into the electronic structure and bonding characteristics of chlorinated pyridazines. Such studies are crucial for understanding the reactivity and potential applications of these compounds in various chemical contexts (V. Krishnakumar & R. Ramasamy, 2005).

Crystal Engineering and Material Science

Additionally, research by Kabir et al. (2003) on the crystal engineering using 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone with various partners showcases the potential of chlorinated compounds in the design and synthesis of new material structures with specific properties. This research opens avenues for the application of 3,5-Dichloro-4-ethoxypyridazine derivatives in material science and engineering (M. Kabir et al., 2003).

Safety And Hazards

The safety information for 3,5-Dichloro-4-ethoxypyridazine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3,5-dichloro-4-ethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-11-5-4(7)3-9-10-6(5)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPZFAHDCLIWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-ethoxypyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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